2-Chloro-3-methylbenzenesulfonyl fluoride
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Overview
Description
2-Chloro-3-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO2S. It belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylbenzenesulfonyl fluoride can be achieved through several methods. One common method involves the reaction of 2-chloro-3-methylbenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile . The reaction typically proceeds under mild conditions and yields the desired sulfonyl fluoride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient processes. One such method includes the use of sulfuryl fluoride (SO2F2) gas as an electrophilic fluorinating agent. This method allows for the direct fluorination of sulfonyl chlorides to produce sulfonyl fluorides in high yields .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and halogens (e.g., bromine) for halogenation are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include nitro derivatives and halogenated derivatives.
Scientific Research Applications
2-Chloro-3-methylbenzenesulfonyl fluoride has several applications in scientific research:
Chemical Biology: It is used as a covalent probe to study enzyme active sites and protein interactions.
Medicinal Chemistry: The compound is employed in the design of enzyme inhibitors, particularly serine protease inhibitors.
Material Science: It is used in the synthesis of functional materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylbenzenesulfonyl fluoride involves its reactivity as an electrophilic sulfonyl fluoride. The compound can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity by blocking the active site or altering the protein’s conformation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzenesulfonyl Fluoride
- 3-Methylbenzenesulfonyl Fluoride
- 4-Chloro-3-methylbenzenesulfonyl Fluoride
Uniqueness
2-Chloro-3-methylbenzenesulfonyl fluoride is unique due to the presence of both a chloro and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different steric and electronic effects, making it a valuable tool in synthetic chemistry and biological studies .
Properties
CAS No. |
30885-55-3 |
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Molecular Formula |
C7H6ClFO2S |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-chloro-3-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3 |
InChI Key |
SMDVXIHWBZHFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)F)Cl |
Origin of Product |
United States |
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